tert-butyl N-[5-chloro-2-(oxolane-3-carbonyl)phenyl]carbamate
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H20ClNO4 |
|---|---|
Molecular Weight |
325.79 g/mol |
IUPAC Name |
tert-butyl N-[5-chloro-2-(oxolane-3-carbonyl)phenyl]carbamate |
InChI |
InChI=1S/C16H20ClNO4/c1-16(2,3)22-15(20)18-13-8-11(17)4-5-12(13)14(19)10-6-7-21-9-10/h4-5,8,10H,6-7,9H2,1-3H3,(H,18,20) |
InChI Key |
NJTABZCGXCGQFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Cl)C(=O)C2CCOC2 |
Origin of Product |
United States |
Preparation Methods
Compound Characteristics and Overview
tert-butyl N-[5-chloro-2-(oxolane-3-carbonyl)phenyl]carbamate (CAS 1955561-51-9) is an organic compound with molecular formula C16H20ClNO4 and molecular weight 325.79 g/mol. Also known as tert-butyl (5-chloro-2-(tetrahydrofuran-3-carbonyl)phenyl)carbamate, this compound features several key structural elements: a 5-chlorophenyl core, an oxolane (tetrahydrofuran) ring with a carbonyl group at the 3-position, and a tert-butyl carbamate protective group. The compound serves as an important intermediate in pharmaceutical synthesis pathways.
Structural Properties
Conventional Synthesis Route
The primary synthesis route for this compound involves the reaction of 5-chloro-2-(oxolane-3-carbonyl)aniline with tert-butyl chloroformate in the presence of a base under carefully controlled conditions.
Reaction Scheme and Mechanism
The synthesis typically involves a nucleophilic acyl substitution reaction where the amino group of 5-chloro-2-(oxolane-3-carbonyl)aniline attacks the carbonyl carbon of tert-butyl chloroformate, resulting in the formation of the carbamate linkage. The reaction can be represented as follows:
5-chloro-2-(oxolane-3-carbonyl)aniline + tert-butyl chloroformate → this compound + HCl
The liberated HCl is neutralized by the base, typically triethylamine, to prevent side reactions and facilitate the forward reaction.
Reaction Conditions
The synthesis is typically performed under the following conditions:
Purification Process
After the completion of the reaction, the purification process typically involves the following steps:
- Quenching with water or dilute aqueous sodium bicarbonate
- Extraction with an organic solvent (typically ethyl acetate or dichloromethane)
- Washing of the organic phase with brine
- Drying over anhydrous magnesium or sodium sulfate
- Filtration and concentration under reduced pressure
- Purification by column chromatography or recrystallization
Alternative Synthetic Approaches
Several alternative approaches can be employed for the synthesis of this compound, each with distinct advantages depending on starting material availability and desired scale.
Curtius Rearrangement Approach
This method involves a Curtius rearrangement of carboxylic acid derivatives to form carbamates through isocyanate intermediates.
Reaction Sequence
- Conversion of an appropriate carboxylic acid to an acyl azide
- Thermal decomposition of the acyl azide to form an isocyanate via Curtius rearrangement
- Reaction of the isocyanate with tert-butanol to form the desired carbamate
Reaction Conditions
Three-Component Coupling Method
This method involves a one-pot reaction of the amine, carbon dioxide, and an alkyl halide to form carbamates.
Reaction Conditions
From N-Hydroxy Derivatives
Drawing from the methodology used for similar compounds, another potential approach involves O-substitution of N-hydroxy derivatives followed by rearrangement.
Reaction Sequence
- Preparation of N-hydroxyacetamide derivative of the aniline
- Introduction of the tert-butyloxycarbonyl group
- Thermal rearrangement to form the target compound
Precursor Synthesis Considerations
The preparation of the key precursor, 5-chloro-2-(oxolane-3-carbonyl)aniline, is a critical step in the overall synthesis pathway.
Synthesis from 5-Chloro-2-nitroaniline
One approach involves using 5-chloro-2-nitroaniline as a starting material:
- Protection of the amino group with a suitable protecting group
- Introduction of the oxolane-3-carbonyl group via Friedel-Crafts acylation
- Reduction of the nitro group to an amine
- Deprotection to obtain the desired aniline derivative
Optimization Strategies and Scale-up Considerations
Key Reaction Parameters
| Parameter | Impact on Synthesis | Optimization Strategy |
|---|---|---|
| Temperature | Affects reaction rate and selectivity | Careful temperature control throughout the reaction process |
| Reaction Time | Impacts yield and purity | Monitor reaction progress using analytical techniques |
| Solvent | Affects solubility of reagents and stability | Use anhydrous, high-purity solvents |
| Base Equivalents | Critical for neutralizing HCl and facilitating reaction | Optimize based on stoichiometric calculations and experimental trials |
| Order of Addition | Can affect selectivity and side reactions | Add reactants in specific order, typically: aniline, base, then chloroformate |
| Concentration | Impacts reaction kinetics and side reactions | Optimize based on solubility limits and reactor design |
Industrial Scale-up Considerations
When transitioning from laboratory to industrial scale, several modifications to the synthesis protocol may be necessary:
- Temperature control becomes more critical due to the exothermic nature of the reaction
- Reaction vessel material must be compatible with reagents (typically glass-lined or stainless steel)
- Agitation methods must ensure uniform mixing of reagents
- In-process monitoring through sampling and analysis is essential
- Safety considerations for handling reagents at scale must be addressed
Analytical Methods for Product Verification
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for purity assessment and reaction monitoring.
| Parameter | HPLC Condition | GC Condition |
|---|---|---|
| Column | C18 reverse phase | DB-5 or equivalent |
| Mobile Phase/Carrier Gas | Acetonitrile/water gradient | Helium |
| Detection | UV at 254 nm | FID or MS |
| Sample Preparation | Dissolution in acetonitrile | Derivatization may be required |
| Run Time | 15-20 minutes | 20-30 minutes |
Spectroscopic Verification
Multiple spectroscopic techniques are employed for structural confirmation:
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
- Infrared (IR) spectroscopy for functional group identification
- Mass Spectrometry (MS) for molecular weight and fragmentation pattern analysis
Challenges and Troubleshooting in Synthesis
Common Issues
| Challenge | Potential Cause | Solution |
|---|---|---|
| Low Yield | Moisture contamination | Use anhydrous conditions throughout |
| Incomplete Reaction | Insufficient reaction time | Monitor reaction progress and extend time if needed |
| Side Product Formation | Competing reactions | Optimize temperature and concentration |
| Difficult Purification | Similar polarity impurities | Develop specific chromatographic methods |
| Scale-up Issues | Heat transfer limitations | Implement effective cooling systems |
Quality Control Parameters
To ensure consistent product quality, the following parameters should be monitored:
- Chemical purity (typically >98% by HPLC)
- Absence of residual solvents (determined by GC analysis)
- Moisture content (<0.5% by Karl Fischer titration)
- Spectroscopic confirmation of structure
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[5-chloro-2-(oxolane-3-carbonyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl N-[5-chloro-2-(oxolane-3-carbonyl)phenyl]carbamate has shown promise as a lead compound in drug development due to its structural features that may interact effectively with biological targets. Its derivatives could potentially serve as inhibitors for various enzymes or receptors involved in disease processes.
Case Study: Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. Investigations into its efficacy against different cancer cell lines are ongoing, with preliminary results suggesting potential cytotoxic effects.
Agricultural Chemistry
The compound may also find applications in agricultural chemistry as a pesticide or herbicide, given its ability to interact with biological systems. The chlorinated phenyl group can enhance bioactivity, making it a candidate for developing new agrochemicals.
Case Study: Pesticidal Activity
Studies have reported that similar carbamate derivatives possess insecticidal properties, targeting the nervous systems of pests while being less toxic to non-target organisms. This application is particularly relevant in sustainable agriculture practices.
Material Science
In material science, this compound can be utilized in the development of polymeric materials or coatings due to its chemical stability and reactivity.
Potential Applications:
- Polymer Synthesis: The compound can act as a monomer or crosslinker in the synthesis of advanced polymeric materials.
- Coatings: Its properties may be exploited to create protective coatings that offer resistance to environmental degradation.
Mechanism of Action
The mechanism of action of tert-butyl N-[5-chloro-2-(oxolane-3-carbonyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in the substituents on the phenyl ring and the oxolane ring conformation. Key comparisons include:
tert-Butyl N-[5-Chloro-2-(oxolane-2-carbonyl)phenyl]carbamate (CAS 1955530-98-9)
- Substituent : Oxolane-2-carbonyl (tetrahydrofuran-2-carbonyl) instead of oxolane-3-carbonyl.
- Impact: The position of the carbonyl group on the oxolane ring (2 vs. 3) alters steric and electronic properties.
tert-Butyl N-[5-Chloro-2-(3,3,3-trifluoro-2-hydroxypropyl)phenyl]carbamate (CAS 2228949-50-4)
- Substituent : 3,3,3-Trifluoro-2-hydroxypropyl group replaces oxolane-3-carbonyl.
- Impact : The trifluoromethyl group increases hydrophobicity and metabolic stability, while the hydroxyl group introduces hydrogen-bonding capability. This may enhance membrane permeability but reduce solubility compared to the oxolane-containing analogs .
tert-Butyl N-[6-(prop-2-en-1-ylsulfanyl)hexyl]carbamate (CAS 2059933-97-8)
- Substituent : Aliphatic chain with a thioether and terminal alkene.
- The thioether and alkene groups offer sites for further functionalization (e.g., Michael addition) .
Biological Activity
tert-butyl N-[5-chloro-2-(oxolane-3-carbonyl)phenyl]carbamate, with the molecular formula C16H20ClNO4, is a synthetic organic compound that exhibits significant biological activity. This compound is primarily utilized in medicinal chemistry and biological research due to its unique structural properties, which facilitate interactions with various biological targets. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
The compound has a molecular weight of 325.79 g/mol and is characterized by the presence of a chloro group and an oxolane-3-carbonyl moiety. Its structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in organic synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C16H20ClNO4 |
| Molecular Weight | 325.79 g/mol |
| CAS Number | 1955561-51-9 |
| Boiling Point | 418.2 ± 45.0 °C (Predicted) |
| Density | 1.264 ± 0.06 g/cm³ (Predicted) |
Synthesis
The synthesis of this compound typically involves the reaction of 5-chloro-2-(oxolane-3-carbonyl)aniline with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction is conducted under anhydrous conditions to prevent hydrolysis of reactive intermediates .
The biological activity of this compound is attributed to its ability to interact with specific enzymes and proteins within biological systems. It has been utilized as a probe in biochemical assays to study enzyme interactions and protein modifications. The unique structural features allow it to modulate biological pathways, potentially leading to therapeutic effects.
Therapeutic Applications
Research indicates that this compound may have applications in drug development targeting various diseases, including cancer and neurodegenerative disorders. Its ability to influence enzymatic reactions makes it a candidate for further investigation in medicinal chemistry .
Case Studies
- Enzyme Interaction Studies : In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
- Anticancer Activity : Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
- Neuroprotective Effects : Research has explored the neuroprotective properties of this compound, highlighting its ability to mitigate oxidative stress in neuronal cells.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols and storage conditions for handling tert-butyl N-[5-chloro-2-(oxolane-3-carbonyl)phenyl]carbamate in laboratory settings?
- Methodological Answer :
- Handling : Use in a well-ventilated fume hood with PPE (nitrile gloves, lab coat, safety goggles). Avoid inhalation of dust/particulates by using respiratory protection (e.g., NIOSH-approved N95 masks) .
- Storage : Store in airtight containers at room temperature (20–25°C), protected from light and moisture. Avoid contact with strong acids/bases or oxidizing agents to prevent decomposition .
- Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite) and dispose as hazardous waste. Avoid aqueous rinsing to prevent environmental contamination .
Q. How can researchers optimize the synthesis of tert-butyl carbamate derivatives like this compound?
- Methodological Answer :
- Key Steps :
Coupling Reactions : Use oxolane-3-carbonyl chloride with 5-chloro-2-aminophenol in anhydrous THF under nitrogen, followed by Boc protection with tert-butyl dicarbonate .
Catalysts : Pyridine or triethylamine (1.2–1.5 eq.) as base catalysts improve yields by scavenging HCl .
Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility, but THF is preferred for minimizing side reactions .
- Yield Comparison :
| Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| THF | Pyridine | 0–25°C | 78 |
| DMF | TEA | 25°C | 65 |
| DCM | DMAP | 40°C | 72 |
Q. What characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves stereochemistry and hydrogen bonding patterns. Use SHELXL for refinement and ORTEP-3 for visualization .
- Spectroscopy :
- 1H/13C NMR : Confirm substitution patterns (e.g., oxolane carbonyl at δ 170–175 ppm in 13C NMR).
- HRMS : Validate molecular weight (e.g., [M+H]+ expected at m/z 342.1) .
- Purity Analysis : HPLC with C18 columns (ACN/water gradient) detects impurities (<1% for research-grade material) .
Advanced Research Questions
Q. How do stereochemical challenges impact the synthesis of tert-butyl carbamates with multiple chiral centers?
- Methodological Answer :
- Chiral Resolution : Use enantioselective biocatalysts (e.g., lipases) or chiral auxiliaries (e.g., Evans oxazolidinones) to control configurations .
- Case Study : In a related compound, oxidative cyclization with DDQ followed by NaBH4 reduction achieved >95% enantiomeric excess (ee) for a key intermediate .
- Crystallographic Validation : SHELXL refinement of Flack parameters confirms absolute configuration .
Q. How should researchers address contradictions in synthetic yields reported across different methodologies?
- Methodological Answer :
- Root Causes :
Reagent Purity : Trace moisture in oxolane-3-carbonyl chloride reduces coupling efficiency. Pre-dry reagents over molecular sieves .
Reaction Kinetics : Monitor by in-situ FTIR to identify side reactions (e.g., Boc deprotection under acidic conditions) .
- Mitigation :
- Design of Experiments (DoE) : Use factorial designs to optimize temperature, solvent, and catalyst ratios.
- Reproducibility : Validate protocols across ≥3 independent syntheses .
Q. What role do hydrogen-bonding interactions play in the stability of tert-butyl carbamates in solid-state formulations?
- Methodological Answer :
- Crystal Packing : Strong N–H···O=C hydrogen bonds (2.8–3.0 Å) between carbamate groups enhance thermal stability (TGA shows decomposition >200°C) .
- Case Study : In tert-butyl N-[(2R,3S)-dihydroxyphenyl]carbamate, C=O···H–C weak interactions contribute to polymorphism. DSC identifies metastable forms .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict lattice energies and hygroscopicity .
Q. What computational strategies are effective for modeling reaction mechanisms involving tert-butyl carbamates?
- Methodological Answer :
- Mechanistic Insights :
- DFT/MD Simulations : Map energy profiles for Boc deprotection under acidic vs. basic conditions.
- Transition States : Identify rate-limiting steps (e.g., nucleophilic attack on carbonyl) using Gaussian09 .
- Validation : Correlate computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
